胞嘧啶-2'(3')-磷酸

描述

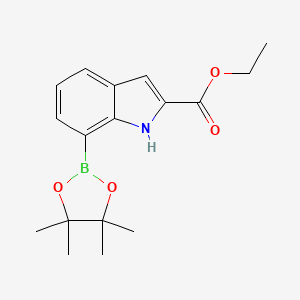

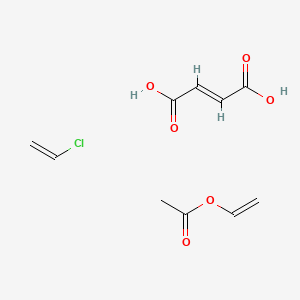

Cytidine-2’(3’)-monophosphoric acid, also known as Cytidine 2′:3′-cyclic monophosphate, is a cytidine nucleotide containing a pyrophosphate group esterified to C2 and C3(cyclic) of the sugar moiety . It is used as a model substrate for kinetic analysis of various ribonucleases, especially ribonuclease A .

Molecular Structure Analysis

The molecular formula of Cytidine-2’(3’)-monophosphoric acid is C9H14N3O8P . The molecular weight is 323.20 g/mol .

Physical And Chemical Properties Analysis

Cytidine-2’(3’)-monophosphoric acid is a solid substance . It is soluble in water . The storage temperature is -20°C .

科学研究应用

生物医学研究与诊断

胞嘧啶-2'(3')-磷酸在生物医学研究和诊断中起着至关重要的作用。例如,它被用于开发用于生物分子(如半胱氨酸和组氨酸)的时间分辨荧光检测系统,这些生物分子在许多生物活动中具有重要意义。这些系统有潜在应用于诊断阿尔茨海默病和心血管疾病等疾病(Xue et al., 2016)。

糖生物学研究

在糖生物学中,胞嘧啶单磷酸活化唾液酸(CMP-Sias)是至关重要的,其中包括胞嘧啶-2'(3')-磷酸的衍生物。它们用于探测糖类,检测细胞表面唾液酰化缺陷,并研究唾液酰基转移酶活性。然而,这些化合物不稳定且难以获得,因此对其高效制备的研究正在进行中,这对于推动糖生物学领域的发展至关重要(Gilormini et al., 2016)。

材料科学

胞嘧啶单磷酸,一个相关化合物,在材料科学研究中被广泛应用,特别是在使用无机/有机杂化材料封装生物分子方面。这样的研究对于开发具有特定生物功能的新材料具有重要意义(Westreich et al., 2004)。

生物化学研究

生物化学研究也受益于胞嘧啶-2'(3')-磷酸及其衍生物。研究包括了解胞嘧啶单磷酸与金属表面的相互作用,这对于生物传感和生物界面具有重要意义(Doneux & Fojt, 2009)。

药物应用

在药物研究中,探索胞嘧啶-2'(3')-磷酸衍生物在生产抗病毒和抗癌药物方面的潜力。了解代谢途径并改善胞嘧啶的合成对于开发这类治疗药物至关重要(Liu et al., 2022)。

核酸化学

该化合物及其衍生物在核酸化学中发挥着重要作用,包括开发用于DNA检测的荧光探针。这在遗传学和分子生物学研究中的非放射性检测方法中具有应用(Misra et al., 2004)。

安全和危害

Cytidine-2’(3’)-monophosphoric acid is not classified as a hazardous substance according to the Globally Harmonized System (GHS) . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . In case of eye contact, rinse out with plenty of water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .

未来方向

Cytidine-2’(3’)-monophosphoric acid forms a hidden layer of the transcriptome, which is infrequently recognized and characterized . Despite its invisibility in RNA-seq data, increasing evidence indicates that they are not accumulated simply as non-functional degradation products; rather, they have physiological roles in various biological processes . This suggests the need for further investigation into cP-RNA biology .

属性

IUPAC Name |

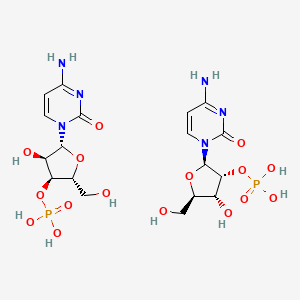

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h2*1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t2*4-,6-,7-,8-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZXBLYFKPSDKQ-SGOXFDQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N6O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583515 | |

| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27214-06-8 | |

| Record name | 2'-Cytidylic acid--3'-cytidylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)